Ethyl 2-(2-((3-(2-hydroxyphenyl)-1H-1,2,4-triazol-5-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
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Overview
Description
Ethyl 2-(2-((3-(2-hydroxyphenyl)-1H-1,2,4-triazol-5-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including Ethyl 2-(2-((3-(2-hydroxyphenyl)-1H-1,2,4-triazol-5-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, typically involves condensation reactions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of thiophene derivatives often employs large-scale condensation reactions under controlled conditions. The use of catalysts such as [Rh(COD)Cl]2 and ligands like bis(diphenylphosphino)ferrocene (DPPF) can enhance the efficiency of these reactions .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-((3-(2-hydroxyphenyl)-1H-1,2,4-triazol-5-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Substitution reactions often require catalysts such as palladium (Pd) and specific ligands .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides .
Scientific Research Applications
Ethyl 2-(2-((3-(2-hydroxyphenyl)-1H-1,2,4-triazol-5-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of Ethyl 2-(2-((3-(2-hydroxyphenyl)-1H-1,2,4-triazol-5-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
Biological Activity
Ethyl 2-(2-((3-(2-hydroxyphenyl)-1H-1,2,4-triazol-5-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound that incorporates various pharmacologically relevant moieties, particularly the 1,2,4-triazole and benzo[b]thiophene structures. This article explores its biological activity , focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features several key structural components:
- Triazole Ring : Known for its diverse biological activities including antimicrobial and anticancer properties.
- Benzo[b]thiophene Moiety : Associated with various pharmacological effects such as anti-inflammatory and analgesic activities.
- Hydroxyphenyl Group : Often enhances biological activity through interactions with biological targets.
Molecular Formula
The molecular formula of the compound is C21H22N4O4S.
Anticancer Properties
Research indicates that compounds containing the 1,2,4-triazole structure exhibit significant anticancer activity. For instance:
- Mechanism of Action : The triazole ring interacts with cellular targets involved in cancer cell proliferation and survival. Studies have shown that triazole derivatives can inhibit the activity of specific proteins like Bcl-2, leading to apoptosis in cancer cells .
- Case Study : A study demonstrated that a related triazole compound showed an IC50 value of 6.2 μM against colon carcinoma HCT-116 cell lines, highlighting the potential efficacy of triazole derivatives in cancer therapy .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial activity:
- Research Findings : Various studies have reported that triazole derivatives possess broad-spectrum antimicrobial properties. For example, certain derivatives have been shown to be effective against both bacterial and fungal strains .
- Case Study : A related study found that specific 1,2,4-triazole derivatives exhibited significant antifungal activity against pathogenic fungi, indicating that this compound may also share similar properties .
Anti-inflammatory Effects
The compound may also exhibit anti-inflammatory properties:
- Mechanism : The presence of the benzo[b]thiophene moiety is associated with anti-inflammatory effects through inhibition of pro-inflammatory cytokines.
- Research Evidence : Triazole derivatives have been investigated for their ability to reduce inflammation in various models. Compounds similar to this compound have shown promise in reducing markers of inflammation in animal models .
Comparative Biological Activity Table
Properties
Molecular Formula |
C21H22N4O4S2 |
---|---|
Molecular Weight |
458.6 g/mol |
IUPAC Name |
ethyl 2-[[2-[[5-(2-hydroxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C21H22N4O4S2/c1-2-29-20(28)17-13-8-4-6-10-15(13)31-19(17)22-16(27)11-30-21-23-18(24-25-21)12-7-3-5-9-14(12)26/h3,5,7,9,26H,2,4,6,8,10-11H2,1H3,(H,22,27)(H,23,24,25) |
InChI Key |
GMEIUPZZYHFNIO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=NNC(=N3)C4=CC=CC=C4O |
Origin of Product |
United States |
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